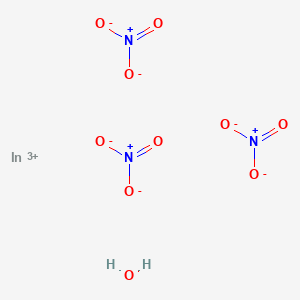

Indium(III) nitrate hydrate

Description

Structure

2D Structure

Propriétés

Numéro CAS |

13465-14-0 |

|---|---|

Formule moléculaire |

H3InNO4 |

Poids moléculaire |

195.85 g/mol |

Nom IUPAC |

indium(3+);trinitrate;hydrate |

InChI |

InChI=1S/In.HNO3.H2O/c;2-1(3)4;/h;(H,2,3,4);1H2 |

Clé InChI |

IVULQSOWZDLIPB-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[In+3] |

SMILES canonique |

[N+](=O)(O)[O-].O.[In] |

Autres numéros CAS |

13465-14-0 |

Pictogrammes |

Oxidizer; Irritant |

Numéros CAS associés |

13770-61-1 (Parent) |

Synonymes |

indium (III) nitrate indium nitrate indium nitrate hydrate |

Origine du produit |

United States |

Overview of Contemporary Research Trajectories

Direct Synthesis Routes for this compound

The most common and straightforward method for synthesizing this compound involves the direct reaction of indium metal with nitric acid. wikipedia.org

Dissolution of Indium Metal in Nitric Acid followed by Evaporation

This traditional laboratory-scale synthesis involves dissolving indium metal in concentrated nitric acid. wikipedia.org The reaction proceeds as follows:

In + 4HNO₃ → In(NO₃)₃ + NO + 2H₂O wikipedia.org

Following the complete dissolution of the indium metal, the resulting solution is carefully evaporated to yield crystalline this compound. wikipedia.org The degree of hydration (the 'x' in In(NO₃)₃·xH₂O) can vary, with trihydrate and pentahydrate being commonly reported forms. wikipedia.orgamericanelements.com Only the pentahydrate form has been structurally verified. wikipedia.org

Solution-Based Preparations for Downstream Applications

This compound is frequently used to prepare precursor solutions for the deposition of indium-containing thin films, which are integral components in devices like thin-film transistors and solar cells. scientificlabs.co.ukchemimpex.com The characteristics of these films are highly dependent on the properties of the precursor solution.

Precursor Solution Preparation in Organic Solvents (e.g., 2-methoxyethanol)

For many applications, particularly in the electronics industry, precursor solutions are prepared by dissolving this compound in organic solvents. 2-methoxyethanol (B45455) (2-MOE) is a commonly used solvent for this purpose. spiedigitallibrary.orgrsc.org For instance, a 0.1 M indium nitrate hydrate precursor solution can be prepared by dissolving the salt in 2-methoxyethanol with continuous stirring. spiedigitallibrary.org This solvent is favored for its ability to dissolve the indium salt and for its suitable viscosity and evaporation rate during spin-coating processes. spiedigitallibrary.org Other solvents like ethanol (B145695) are also utilized, sometimes in combination with stabilizers such as acetylacetone. univ-batna2.dzuniv-biskra.dz

Influence of Precursor Concentration on Film Formation and Morphology

The concentration of the this compound precursor solution plays a critical role in determining the properties of the resulting thin films. Research has shown a direct correlation between precursor concentration and film thickness; higher concentrations lead to more viscous solutions and, consequently, thicker films. researchgate.net For example, studies have demonstrated that increasing the molarity of the indium oxide precursor solution leads to a corresponding increase in film thickness, with thicknesses ranging from 0.3 to 135.1 nm. researchgate.net

The concentration also impacts the film's morphology and electrical properties. One study found that a 0.1 M indium nitrate hydrate solution produced uniform and stable films approximately 20-30 nm thick, which is ideal for applications like extreme ultraviolet (EUV) lithography. spiedigitallibrary.org Another investigation reported that the lowest resistivity in indium oxide thin films was achieved with a precursor concentration of 0.30 M. researchgate.net

| Precursor Concentration (M) | Resulting Film Thickness (nm) | Key Observation | Reference |

| 0.1 | 20-30 | Uniform and stable films suitable for EUV lithography. | spiedigitallibrary.org |

| 0.05 - 0.25 | Varied | Film thickness increases with molarity. | univ-batna2.dz |

| 0.30 | - | Lowest resistivity observed. | researchgate.net |

Impact of Solvent and Humidity on Solution Stability and Film Quality

The stability of the precursor solution and the quality of the deposited films are significantly influenced by the choice of solvent and the ambient humidity during processing. The presence of water, either from the hydrated salt itself or from the atmosphere, can affect the dissolution of the indium salt and the subsequent film formation. spiedigitallibrary.org

Defects in the film, such as macroscale and nanoscale imperfections, have been linked to undissolved or recrystallized indium nitrate hydrate crystals. spiedigitallibrary.org These defects are influenced by humidity during spin coating, the dissolution time of the precursor, and the water content in the solvent. spiedigitallibrary.org For instance, higher humidity levels during spin coating can lead to an increase in defect density. spiedigitallibrary.org To mitigate these issues, strategies such as extending the precursor dissolution time and using anhydrous solvents are employed. spiedigitallibrary.org It has been noted that indium nitrate hydrate may not dissolve well in deionized water or organic solvents at concentrations above 20 mM, possibly due to hydrolysis, which can be overcome by using a slightly acidic solution. researchgate.net

Polymerized Complex Methods for Nanomaterial Synthesis

This compound also serves as a precursor in more advanced synthesis techniques like polymerized complex methods, which are used to create nanomaterials with controlled morphologies. scispace.com In this method, a metal salt, such as this compound, is dissolved in a solution containing a complexing agent, often a hydroxylated carboxylic acid like citric acid, and a polymerizing agent, such as ethylene (B1197577) glycol. scispace.com

Upon heating, a polyesterification reaction occurs between the citric acid and ethylene glycol, forming a polymer network that traps the indium cations. This process ensures a homogeneous distribution of the metal ions within the polymer matrix. Subsequent calcination of the polymer complex at elevated temperatures burns off the organic components, leaving behind highly pure, nanocrystalline indium oxide. scispace.com This method offers excellent control over the size and shape of the resulting nanoparticles. scispace.comscispace.com For example, indium oxide nanoparticles have been successfully synthesized using a sol-gel method with this compound and citric acid. scispace.com

This compound: A Focus on Synthetic Applications

This compound, with the chemical formula In(NO₃)₃·xH₂O, is a water-soluble, crystalline solid that serves as a key precursor in the synthesis of various indium-based materials. fishersci.ptCurrent time information in Bangalore, IN. This article explores specific synthetic methodologies involving this compound, focusing on its role in precursor engineering and the formation of complex materials.

Synthetic Methodologies and Precursor Engineering

The versatility of this compound as a starting material is evident in several modern synthetic techniques, which aim to control the morphology, composition, and properties of the final product. These methods include the use of polymeric matrices, green chemistry approaches, and in-situ reactions.

Polyvinylpyrrolidone (B124986) (PVP), a high-molecular-weight polymer, is effectively used as a matrix and entrapment agent in the synthesis of indium oxide (In₂O₃) nanoparticles from this compound. sigmaaldrich.comnih.gov This method, often termed a polymerized complex method, leverages the properties of PVP to create a uniform distribution of indium ions, which can then be converted into nanoparticles through calcination. nih.gov

In a typical synthesis, PVP is first dissolved in a solvent such as distilled water or a mixture of ethanol and N,N-dimethylformamide (DMF). sigmaaldrich.comrsc.org this compound is then added to this solution. The PVP polymer, with its polar carbonyl groups, coordinates with the indium ions (In³⁺), effectively trapping them within the polymer matrix. acs.org This mixture is stirred until it forms a viscous, gel-like precursor. sigmaaldrich.com The evaporation of the solvent results in a dry, solid precursor where the indium ions are homogeneously dispersed throughout the PVP matrix.

This precursor is then subjected to a calcination process at elevated temperatures, typically ranging from 450°C to 800°C. sigmaaldrich.comnih.gov During calcination, the PVP matrix and the nitrate groups decompose, leaving behind indium oxide. nih.gov The entrapment of indium ions within the polymer network helps to control the size and prevent the agglomeration of the resulting nanoparticles, leading to the formation of weakly agglomerated, crystalline In₂O₃ particles with sizes in the range of 15-25 nm. sigmaaldrich.comnih.gov This technique is also employed in electrospinning to produce composite nanofibers of In(NO₃)₃/PVP, which are subsequently calcined to yield hollow In₂O₃ nanofibers. rsc.org

Table 1: Parameters in PVP-assisted Synthesis of Indium Oxide Nanomaterials

| Parameter | Description | Typical Values/Conditions | Source(s) |

|---|---|---|---|

| Indium Precursor | This compound | In(NO₃)₃·xH₂O | sigmaaldrich.com, nih.gov |

| Polymer Matrix | Polyvinylpyrrolidone (PVP) | Mₙ ≈ 1,300,000 g/mol | sigmaaldrich.com, rsc.org |

| Solvent | Distilled water, Ethanol, DMF | Varies depending on method | sigmaaldrich.com, nih.gov, rsc.org |

| Process | Polymer complex formation, Electrospinning | Stirring until dry or electrospinning | sigmaaldrich.com, rsc.org |

| Calcination Temp. | Temperature to decompose PVP and form In₂O₃ | 450°C - 800°C | sigmaaldrich.com, nih.gov |

| Final Product | Nanoparticles, Hollow Nanofibers | In₂O₃ | nih.gov, rsc.org |

In response to the growing demand for environmentally friendly chemical processes, green and solvent-free methods for synthesizing indium-based materials from this compound have been developed. thermofisher.comnih.gov One notable approach involves the solid-state grinding of Indium(III) nitrate pentahydrate with ammonium (B1175870) bicarbonate (NH₄HCO₃). thermofisher.com

This mechanochemical method is performed by simply grinding the two solid reactants together in a mortar. thermofisher.com The reaction proceeds without the need for a solvent, significantly reducing chemical waste. During the grinding process, a reaction occurs that ultimately leads to the formation of indium hydroxide (B78521) (In(OH)₃). Subsequent heating, or annealing, of this intermediate product at temperatures around 400°C results in its decomposition to form In₂O₃ nanoparticles. thermofisher.com

Research has shown that the molar ratio of the reactants (Indium(III) nitrate to ammonium bicarbonate) influences the particle size and optical properties of the resulting In₂O₃ nanoparticles. thermofisher.commdpi.com For instance, different ratios can cause a blue or red shift in the optical absorption of the material, which is attributed to variations in particle size and the concentration of oxygen vacancies. thermofisher.com This solvent-free method represents a simple, cost-effective, and environmentally benign route to produce nanocrystalline indium oxide. thermofisher.com

Table 2: Influence of Reactant Ratio on In₂O₃ Nanoparticle Synthesis

| Reactant Ratio (Nitrate:Ammonium Bicarbonate) | Annealing Atmosphere | Observed Effect | Source(s) |

|---|---|---|---|

| 1:1 | Air | Formation of In₂O₃ nanoparticles | thermofisher.com, mdpi.com |

| 1:1.5 | Air | Variation in particle size | thermofisher.com, mdpi.com |

| 1:2 | Air | Variation in particle size | thermofisher.com, mdpi.com |

| Varied | Air | Blue shift in optical absorption | thermofisher.com |

| Varied | Argon/Vacuum | Red shift in optical absorption | thermofisher.com |

In-situ salt metathesis is a common and effective strategy for the synthesis of complex coordination compounds. This type of reaction, also known as double displacement, involves the exchange of ions between the reactants. In the context of indium chemistry, it is frequently used to synthesize new indium complexes by reacting an indium salt with a ligand salt, leading to the precipitation of an insoluble byproduct (often an alkali halide) and the formation of the desired indium complex in solution. nih.gov

While indium(III) chloride (InCl₃) is a widely cited precursor for these reactions, this compound also serves as a viable starting material for the synthesis of specific indium complexes. nih.gov For example, new indium(III) complexes with thiosemicarbazone ligands have been synthesized by reacting hydrated Indium(III) nitrate in an ethanol solution with the desired ligand. The reaction results in the formation of the indium-ligand complex, demonstrating the utility of the nitrate salt in these exchange reactions.

Coordination Chemistry and Complex Formation

Hydration Studies and Aquo Complex Formation

In aqueous solutions, the indium(III) ion, originating from the dissolution of salts like indium(III) nitrate (B79036) hydrate (B1144303), is characterized by its interaction with water molecules to form hydrated species. The primary species is the hexaaquaindium(III) ion, [In(OH₂)₆]³⁺, where the central indium ion is coordinated to six water molecules in an octahedral arrangement. publish.csiro.au Spectroscopic studies are crucial in elucidating the structure of these aquo complexes and their interactions with other ions in solution.

Raman and infrared (IR) spectroscopy are powerful tools for characterizing the structure and vibrational modes of hydrated metal ions. publish.csiro.auarxiv.org For the hexaaquaindium(III) ion, [In(OH₂)₆]³⁺, in aqueous perchlorate (B79767) solutions (where complex formation with the anion is negligible), these techniques have identified the characteristic vibrational modes of the In-O bonds within the complex. publish.csiro.au

The Raman spectrum of the [In(OH₂)₆]³⁺ ion exhibits distinct bands corresponding to its vibrational modes, which are assigned based on Oh symmetry. publish.csiro.au These assignments are supported by ab initio geometry optimizations and frequency calculations for In(III)-water clusters that include a second hydration sphere. publish.csiro.au

Table 1: Vibrational Modes of the Hexaaquaindium(III) Ion, [In(OH₂)₆]³⁺

| Vibrational Mode | Symmetry | Raman Frequency (cm⁻¹) | Infrared Frequency (cm⁻¹) | Polarization |

|---|---|---|---|---|

| ν₁ | a₁g | 487 | - | Strongly Polarized |

| ν₂ | eg | 410 | - | Depolarized |

| ν₃ | f₁u | - | 472 | - |

Data sourced from Rudolph, W. W., et al. publish.csiro.au

These spectroscopic investigations confirm that the hexaaquaindium(III) ion is a thermodynamically stable species in acidified aqueous solutions where interfering complexing agents are absent. publish.csiro.au

In solutions containing coordinating anions, such as nitrate from indium(III) nitrate, the water molecules in the primary hydration shell of the [In(OH₂)₆]³⁺ ion can be substituted. This leads to the formation of ion pairs, which can be categorized as inner-sphere or outer-sphere complexes.

Outer-Sphere Complex: The hydrated indium(III) cation and the nitrate anion are associated but separated by at least one layer of water molecules. The primary hydration sphere of the indium ion remains intact.

Inner-Sphere Complex: The nitrate anion displaces one or more water molecules from the primary coordination sphere and binds directly to the indium(III) ion. wikipedia.org This involves the formation of a direct In-O(nitrate) bond.

Raman spectroscopic studies on concentrated indium(III) nitrate solutions have shown evidence for the formation of inner-sphere complexes. publish.csiro.au The presence of the nitrate ion directly coordinated to the In(III) center is considered thermodynamically weak. publish.csiro.au This equilibrium between the fully hydrated ion and the inner-sphere complex is concentration-dependent, with the inner-sphere complex becoming less prevalent upon dilution. publish.csiro.au

Synthesis of Indium(III) Complexes with Organic Ligands

Indium(III) nitrate hydrate serves as a common starting material for the synthesis of coordination complexes with various organic ligands. These reactions typically involve the displacement of the coordinated water and/or nitrate ions by the organic ligand to form stable chelate structures.

Thiosemicarbazones are versatile chelating agents that can coordinate to metal ions through their sulfur and nitrogen atoms. researchgate.netnih.gov Indium(III) complexes with these ligands can be synthesized by reacting indium(III) nitrate with the desired thiosemicarbazone ligand in a suitable solvent, such as ethanol (B145695) or methanol. mdpi.com

For example, a general synthesis involves dissolving the thiosemicarbazone ligand in a refluxing alcohol and then adding a solution of hydrated indium(III) nitrate dropwise. mdpi.com The resulting mixture is stirred, and the complex often precipitates upon cooling. The stoichiometry of these reactions can lead to complexes where the ligand-to-metal ratio is 2:1. mdpi.com The coordination geometry of indium(III) in these complexes can vary, often adopting five-coordinate or octahedral structures depending on the specific ligand used. researchgate.net

Orotic acid, a biologically relevant carboxylic acid, can form stable complexes with indium(III). The synthesis of an indium(III)-orotate complex can be achieved by reacting an aqueous solution of indium(III) nitrate with an aqueous solution of the sodium salt of orotic acid. oatext.comoatext.com

The reaction is typically carried out at room temperature with stirring, using a 1:3 metal-to-ligand molar ratio. oatext.comoatext.com This results in the formation of a precipitate, which is the indium(III) orotate (B1227488) complex. oatext.com Vibrational analyses (FT-IR and FT-Raman) of the resulting complex suggest that the orotic acid coordinates to the indium(III) ion through the oxygen atoms of its carboxylate group. oatext.com

Table 2: Synthesis of Indium(III)-Orotate Complex

| Reactant 1 | Reactant 2 | Solvent | Molar Ratio (Metal:Ligand) | Product |

|---|

Data sourced from Kostova, I., et al. oatext.comoatext.com

The formation of indium-based metallocycles can occur under specific, and sometimes unanticipated, reaction conditions. A novel indium-sulfur metallocycle was serendipitously synthesized during attempts at metal-organic framework (MOF) synthesis using indium nitrate. royalsocietypublishing.org

This formation occurs via the acid-catalyzed decomposition of dimethyl sulfoxide (B87167) (DMSO), which is used as a solvent. In solvothermal reactions involving indium nitrate, dimethylformamide (DMF), and nitric acid, the acidic environment catalyzes the decomposition of DMSO. royalsocietypublishing.org This decomposition, likely through a Pummerer-type rearrangement, generates methanethiol (B179389) in situ. The newly formed methanethiol then reacts with indium ions present in the solution to form the stable metallocycle complex. royalsocietypublishing.org Interestingly, this process can involve the reduction of In(III) to the less common In(II) oxidation state, which is found in the final metallocycle structure. royalsocietypublishing.org

Characterization of Coordination Geometry and Metal-Ligand Interactions

The coordination chemistry of indium(III) nitrate is significantly influenced by its environment, particularly the presence of water and other ligands. The characterization of its coordination geometry and the nature of the metal-ligand interactions have been elucidated through various analytical techniques, primarily X-ray crystallography and vibrational spectroscopy.

In the solid state, the structure of indium(III) nitrate pentahydrate has been crystallographically verified. wikipedia.org The indium(III) ion exhibits a well-defined coordination geometry. X-ray diffraction studies reveal that the pentahydrate form consists of octahedral [In(NO₃)(H₂O)₅]²⁺ complex cations. wikipedia.org In this arrangement, the central indium atom is coordinated to five water molecules and one nitrate anion, which acts as a monodentate ligand. This results in a coordination number of 6 for the indium center. finechem-mirea.ru

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| Coordination Geometry | Octahedral |

| Complex Formula | [In(NO₃)(H₂O)₅]²⁺ |

The behavior of indium(III) nitrate in aqueous solutions is more complex and concentration-dependent. Spectroscopic studies, including Raman and infrared spectroscopy, have been instrumental in characterizing the indium(III) species present in solution. rsc.orgrsc.org In concentrated nitrate solutions, evidence points to the coexistence of both inner-sphere and outer-sphere complexes. The inner-sphere complex is identified as [In(OH₂)₅ONO₂]²⁺, where one nitrate ion displaces a water molecule in the primary coordination shell. rsc.orgrsc.org The outer-sphere complex is described as [In(OH₂)₆³⁺·NO₃⁻], where the nitrate ion does not directly bond to the indium ion but is associated with the hydrated cation through electrostatic interactions. rsc.orgrsc.org

Upon dilution, the equilibrium shifts. The inner-sphere complex tends to dissociate, leading to an increase in the proportion of the outer-sphere complex. rsc.orgrsc.org In dilute solutions, the hexaaquaindium(III) ion, [In(OH₂)₆³⁺], becomes the predominant species, existing alongside free nitrate anions. rsc.orgrsc.org The stability of the [In(OH₂)₆³⁺] cation in the absence of strongly coordinating anions has been confirmed in perchlorate solutions. rsc.org

The metal-ligand interactions within the hexaaquaindium(III) ion have been characterized by its vibrational modes observed in Raman and infrared spectra. rsc.org These spectral features provide insight into the In-O bond strength and the symmetry of the coordination sphere.

| Vibrational Mode | Symmetry | Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| ν₁ (In-O stretch) | a₁g | 487 | Raman (polarized) |

| ν₂ | e_g | 420 | Raman (depolarized) |

| ν₃ | f₁u | 472 | Infrared |

| ν₅ | f₂g | 306 | Raman (depolarized) |

Furthermore, indium(III) nitrate can form coordination complexes with other ligands, leading to different coordination geometries. For instance, in the presence of urea (B33335), the complex cis-[In(Ur)₄(NO₃)₂]NO₃ can be formed. finechem-mirea.ru In this compound, the indium ion maintains a coordination number of 6 with an octahedral structure, but the coordination sphere is composed of four monodentate urea molecules and two cis-arranged monodentate nitrate groups. finechem-mirea.ru

Thermal Decomposition and Transformation Mechanisms

Thermal Conversion Pathways to Indium(III) Oxide

The transformation of Indium(III) nitrate (B79036) hydrate (B1144303) into Indium(III) oxide upon heating is a multi-step process involving dehydration, decomposition of the nitrate, and the formation of intermediate compounds before the final oxide is produced.

The thermal decomposition of Indium(III) nitrate hydrate, specifically the 4.5-hydrate (In(NO₃)₃·4.5H₂O), proceeds through a series of distinct stages as the temperature is increased. These stages have been elucidated through techniques such as derivatography, infrared spectroscopy, and X-ray phase analysis. iaea.org

The process begins with the melting of the crystalline hydrate at approximately 82°C. iaea.org This is followed by a stepwise release of water molecules. The initial loss of water occurs at around 119°C, leading to the formation of a lower hydrate, In(NO₃)₃·3.25H₂O. iaea.org As the temperature is further elevated, the decomposition of the nitrate begins, coupled with the formation of intermediate oxynitrate and hydroxide (B78521) species.

A detailed thermal decomposition pathway for Indium(III) nitrate 4.5-hydrate is as follows:

In(NO₃)₃·4.5H₂O → In(NO₃)₃·3.25H₂O (at 119°C) iaea.org

In(NO₃)₃·3.25H₂O → In₂O(NO₃)₄·H₂O (at 160°C) iaea.org

In₂O(NO₃)₄·H₂O → In₂O(NO₃)₄ (at 188°C) iaea.org

In₂O(NO₃)₄ → InONO₃ (at 220°C) iaea.org

InONO₃ → In₂O₃ (at 243°C) iaea.org

Thermogravimetric analysis (TGA) of precursors containing this compound shows an initial weight loss at temperatures up to around 195-200°C, which is attributed to the release of absorbed and hydration water. researchgate.netnih.gov A significant and major weight loss occurs at higher temperatures, typically between 200°C and 500°C, corresponding to the complete decomposition of the indium nitrate. researchgate.net The final, stable product of this thermal decomposition is Indium(III) oxide.

Table 1: Thermal Decomposition Stages of Indium(III) Nitrate 4.5-Hydrate

| Temperature (°C) | Transformation Product |

| 82 | Melting of Crystalline Hydrate |

| 119 | In(NO₃)₃·3.25H₂O |

| 160 | In₂O(NO₃)₄·H₂O |

| 188 | In₂O(NO₃)₄ |

| 220 | InONO₃ |

| 243 | In₂O₃ |

The thermal decomposition of metal nitrate hydrates, including this compound, results in the evolution of several gaseous products. The initial stage of heating releases water vapor (H₂O) from the hydrated salt. researchgate.net As the temperature increases and the nitrate groups begin to decompose, oxides of nitrogen are formed. For metal (III) nitrate hydrates, the primary gaseous products are H₂O and nitrogen dioxide (NO₂). In some analogous systems, such as the thermal decomposition of Gallium(III) nitrate hydrate, the evolved gaseous products have been identified as H₂O and dinitrogen trioxide (N₂O₃). The decomposition of nitrates can also release oxygen (O₂). The release of these gaseous products is responsible for the significant weight loss observed in thermogravimetric analysis.

In combustion sol-gel synthesis, metal nitrates often serve as the source of the metal cation and as an oxidizing agent. The formulation of the sol-gel, particularly the type of fuel used (such as citric acid or urea), can influence the decomposition temperature of the nitrate. The nitrate ions can participate in the combustion process, leading to a self-sustaining reaction that can occur at a lower external temperature than the conventional thermal decomposition of the pure nitrate salt. The exothermic nature of the reaction between the nitrate and the fuel can accelerate the decomposition and the formation of the final oxide product.

Kinetic Studies of Thermal Decomposition Processes

The study of the kinetics of thermal decomposition provides valuable insights into the reaction mechanisms and the energy barriers involved in the transformation of this compound to Indium(III) oxide.

While detailed kinetic studies specifically for the thermal decomposition of this compound are not extensively available in the reviewed literature, the activation energies for such processes are typically determined using non-isothermal thermogravimetric analysis. Methods such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) are commonly employed to calculate the activation energy (Ea) from TGA data obtained at different heating rates. These model-free isoconversional methods allow for the determination of Ea as a function of the extent of conversion, providing insights into the complexity of the reaction mechanism. For analogous compounds, such as rare earth nitrate hydrates, the decomposition process is often found to be complex, with the reaction mechanism changing as the decomposition progresses.

Formation of Intermediate Compounds during Thermolysis (e.g., Basic Salts)

The thermolysis of this compound does not proceed directly to the final oxide product. Instead, it involves a series of sequential decomposition steps, characterized by the formation of various intermediate compounds, including basic salts. wikipedia.org A detailed study of the thermal decomposition of Indium(III) nitrate nonahydrate in air has elucidated a clear pathway. iaea.org

The process begins with dehydration, followed by the loss of nitric acid and the formation of oxynitrates. The progression of intermediates is outlined in the table below. iaea.org

| Temperature (°C) | Intermediate Compound | Chemical Formula |

|---|---|---|

| 119 | Indium(III) nitrate 3.25-hydrate | In(NO₃)₃·3.25H₂O |

| 160 | Basic indium nitrate hydrate | In₂O(NO₃)₄·H₂O |

| 188 | Basic indium nitrate | In₂O(NO₃)₄ |

| 220 | Indium oxynitrate | InONO₃ |

| 243 | Indium(III) oxide | In₂O₃ |

Decomposition in Polymer Matrices (e.g., Poly(vinylidene difluoride))

The incorporation of metal salts into polymer matrices can significantly alter their thermal decomposition behavior. In the case of this compound within a Poly(vinylidene difluoride) (PVDF) matrix, the polymer's influence is notable.

Research on the thermal behavior of various transition metal nitrate hydrates doped into PVDF has shown that the polymer can act as a catalyst for the decomposition of metal(II) nitrates, reducing their decomposition temperatures significantly. nih.gov However, this catalytic effect is not observed for metal(III) nitrate hydrates. nih.gov In fact, for M(III) ions such as Fe³⁺ and Cr³⁺, the PVDF host appears to inhibit the thermal decomposition of the nitrate ion. nih.gov This suggests that a similar inhibitory effect would be expected for this compound.

The proposed mechanism for the catalytic activity in M(II) nitrates involves the internal electric field of the ferroelectric β-phase of PVDF orienting the nitrate ions and polarizing the N-O bonds. nih.gov The lack of catalysis for M(III) nitrates implies that this mechanism is not effective for these compounds. Further studies on iron(III) nitrate nonahydrate in PVDF suggest that the polymer matrix can inhibit the transport of gas-phase decomposition products, such as nitrogen dioxide (NO₂), allowing them to interact with intermediate species formed within the matrix. researchgate.net

Applications in Advanced Materials Synthesis and Processing

Role in Semiconductor Manufacturing for LEDs and Solar Cells

Indium(III) nitrate (B79036) hydrate (B1144303) is crucial in the production of indium-based semiconductors and transparent conductive films that are integral to light-emitting diodes (LEDs) and solar cells. chemimpex.compubcompare.ai The ITO films derived from indium nitrate precursors serve as the transparent electrodes in these devices, allowing light to enter or exit while efficiently collecting charge carriers. indium.comiphy.ac.cn In solar cells, for instance, an ITO layer acts as a full front electrode, reducing energy loss from shadowing effects caused by traditional metal grid electrodes. iphy.ac.cn Similarly, in LEDs, ITO provides a durable, transparent contact for current injection. chemimpex.com

Extreme Ultraviolet (EUV) Lithography Resists

A novel application for Indium(III) nitrate hydrate is in the development of photoresists for extreme ultraviolet (EUV) lithography, an advanced technique for fabricating next-generation microchips. spiedigitallibrary.orgeipbn.org Traditional organic resists are less effective for EUV due to the low absorption cross-section of their constituent light elements. eipbn.org Inorganic materials containing elements like indium, which have a larger EUV absorption cross-section, are being explored as alternatives. spiedigitallibrary.orgeipbn.org

Thin films of this compound, prepared from a sol-gel precursor solution, can function as a negative-tone resist. spiedigitallibrary.orgspiedigitallibrary.org When exposed to an EUV source (or a proxy like a 92-eV electron beam), the exposed regions of the film become insoluble. spiedigitallibrary.orgspiedigitallibrary.org This solubility switch is driven by the decomposition of nitrate species and the release of water. spiedigitallibrary.org Research indicates that these indium-based resists show sensitivity and contrast values comparable to benchmark tin-based inorganic resists, demonstrating their potential for high-resolution patterning. eipbn.org A 0.1 M indium nitrate hydrate solution can form a 20-nm thick resist film, which is an ideal thickness for EUV lithography applications. spiedigitallibrary.org

Precursor for Other Indium-Based Materials

Beyond its direct application in lithography, this compound is a versatile precursor for synthesizing a variety of other indium-containing materials, particularly compound semiconductor thin films.

This compound is utilized as a precursor in the synthesis of silver indium diselenide (AgInSe₂) thin films. sigmaaldrich.com AgInSe₂ is a ternary I-III-VI₂ semiconductor material with a direct band gap and high optical absorption, making it a promising candidate for applications in photovoltaic devices and solar cells. researchgate.netiaea.org The synthesis can be performed using methods like the sol-gel spin coating technique, where this compound provides the indium component for the final film. sigmaaldrich.com

This compound can also be used to prepare indium sulfide (B99878) (In₂S₃) thin films. researchgate.net While various methods exist for this purpose, one approach involves using indium(III) nitrate and thiourea (B124793) as precursors in a Chemical Spray Pyrolysis (CSP) technique. researchgate.net Alternatively, Chemical Vapor Deposition (CVD) is another prominent method for creating In₂S₃ films, where an indium source is annealed in a sulfur environment. nih.gov The use of this compound as the indium source in such processes is advantageous due to its solubility and defined stoichiometry, allowing for controlled deposition and film growth.

Catalytic Applications and Reaction Mechanisms

Indium(III) Nitrate (B79036) Hydrate (B1144303) as a Lewis Acid Catalyst

Indium(III) nitrate hydrate functions as an effective Lewis acid catalyst in organic synthesis. A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. The indium(III) ion (In³⁺) in this compound possesses an empty p-orbital, making it a good electron pair acceptor. This characteristic allows it to activate a wide range of functional groups, thereby facilitating various organic reactions.

The catalytic activity of this compound is often attributed to the coordination of the indium center with oxygen- or nitrogen-containing functional groups in the reactants. This coordination polarizes the functional group, making it more susceptible to nucleophilic attack. This mode of action is central to its ability to enhance reaction rates and improve yields in numerous synthetic procedures.

Catalysis in Organic Reactions, Enhancing Reaction Rates and Yields

The application of this compound as a catalyst is particularly valuable in the synthesis of complex organic molecules. Its ability to act as a Lewis acid enhances both the speed and efficiency of various organic reactions.

This compound serves as a catalyst in diverse organic reactions, promoting efficiency and selectivity, which is especially crucial in the synthesis of intricate organic structures. rsc.org Its role as a reagent in organic synthesis provides an effective pathway for the preparation of complex organic molecules. rsc.org By acting as a Lewis acid, it accelerates reaction rates and increases product yields, establishing it as a valuable tool for synthetic chemists. rsc.org

The following table provides examples of organic reactions catalyzed by indium(III) compounds, illustrating the scope of substrates and the typical yields achieved. While not all examples specify the nitrate hydrate form, they demonstrate the catalytic potential of the indium(III) center.

| Reaction Type | Substrate 1 | Substrate 2 | Product | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Anisole | Acetic Anhydride | p-Methoxyacetophenone | 5 | 98 | sigmaaldrich.com |

| Mukaiyama Aldol Reaction | Benzaldehyde | 1-(Trimethylsilyloxy)cyclohexene | 2-(Hydroxy(phenyl)methyl)cyclohexan-1-one | 10 | 85 | sigmaaldrich.com |

| Diels-Alder Reaction | Anthracene | N-Phenylmaleimide | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboximide | 20 | 95 | sigmaaldrich.com |

This compound is a key precursor in the synthesis of indium-based Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. These materials have gained significant interest for their applications in gas storage, separation, and heterogeneous catalysis.

In the synthesis of indium-based MOFs, this compound provides the indium(III) ions that act as the nodes in the framework structure. The resulting In-MOFs can then be employed as heterogeneous catalysts. One notable example is MIL-68(In), which has been synthesized using indium nitrate. The catalytic activity of these In-MOFs is often attributed to the Lewis acidic sites on the indium centers within the framework. These sites can activate substrates in a manner similar to homogeneous indium catalysts, but with the added benefits of easy separation and recyclability that are characteristic of heterogeneous catalysts.

For instance, indium-based MOFs have been successfully used as recyclable heterogeneous Lewis acid catalysts for the synthesis of amino acid derivatives, achieving excellent conversion yields. osti.govepa.gov The porous nature of these MOFs can also contribute to their catalytic performance by providing a confined environment for reactions to occur.

The table below summarizes the synthesis and catalytic application of an indium-based MOF using this compound as a precursor.

| MOF | Organic Linker | Catalytic Application | Key Findings | Reference |

|---|---|---|---|---|

| MIL-68(In) | Terephthalic acid | Synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines | Demonstrated higher efficiency than various other MOFs and homogeneous catalysts. The catalyst was reusable without significant loss of activity. | mdpi.com |

| In-MOF | Not specified | Synthesis of amino acid derivatives | Acted as a recyclable heterogeneous Lewis acid catalyst with excellent conversion yields. | osti.govepa.gov |

Bimetallic Catalysts for Specific Reductions

This compound is also utilized as a precursor for the synthesis of bimetallic catalysts, where the presence of indium alongside another metal, typically a noble metal, leads to enhanced catalytic activity and selectivity for specific reactions.

A significant application of this compound is in the preparation of palladium-indium (Pd-In) bimetallic catalysts for the reduction of nitrate in water. sigmaaldrich.comcenmed.com Nitrate contamination in water is a serious environmental issue, and catalytic reduction offers a promising method for its remediation.

In these bimetallic systems, indium plays a crucial role as a promoter metal. The generally accepted mechanism involves the reduction of nitrate to nitrite (B80452) on the indium sites. iwaponline.com The palladium sites are then responsible for the subsequent reduction of nitrite to nitrogen gas, which is the desired non-toxic end product. iwaponline.com The palladium also serves to activate hydrogen, which is used as the reducing agent. iwaponline.com

The performance of these Pd-In catalysts is influenced by factors such as the composition of the metals, the support material, and the synthesis method. iwaponline.com Research has shown that bimetallic Pd-In catalysts exhibit significantly higher activity for nitrate reduction compared to monometallic palladium or indium catalysts. epa.govacs.org The selectivity towards nitrogen gas is a critical parameter, as the formation of ammonia (B1221849) as a byproduct is undesirable. Studies have reported that Pd-In catalysts can achieve high selectivity to N₂, often exceeding 95%. epa.govacs.orgresearchgate.net

The following table presents performance data for Pd-In bimetallic catalysts in nitrate reduction.

| Catalyst | Support | Key Performance Metric | Result | Reference |

|---|---|---|---|---|

| Pd-In | Al₂O₃ | Nitrate Conversion | Total conversion achieved | iwaponline.com |

| Pd-In | TiO₂ | Nitrate Conversion | Total conversion achieved | iwaponline.com |

| Pd-In | Al₂O₃ | N₂ Selectivity | Highest among Al₂O₃, SiO₂, and TiO₂ supports | iwaponline.com |

| In-on-Pd NPs | None (nanoparticles) | Pseudo-first order rate constant | ~7.6 L gsurface-metal⁻¹ min⁻¹ at 40% In coverage | epa.govacs.org |

| In-on-Pd NPs | None (nanoparticles) | N₂ Selectivity | >95% | epa.govacs.orgresearchgate.net |

Atomic Indium Catalysts for CO2 Electroreduction

This compound serves as a crucial precursor in the synthesis of advanced atomic indium catalysts for the electrochemical reduction of carbon dioxide (CO2). chemimpex.com These catalysts, featuring indium atoms individually dispersed on a support material, have demonstrated significant potential in converting CO2 into valuable chemicals and fuels, addressing both environmental and energy-related challenges. acs.orgnih.gov The atomically dispersed nature of these catalysts provides unique properties and activities compared to conventional metallic indium catalysts. nih.govanu.edu.au

Research has focused on anchoring these atomic indium sites onto nitrogen-doped carbon (N-C) skeletons, creating what are known as In-N-C catalysts. acs.organu.edu.au This architecture is pivotal in determining the catalyst's efficiency and selectivity. The synthesis often involves the pyrolysis of indium-based metal-organic frameworks (MOFs) or other precursors like this compound, which allows for the creation of these isolated, active indium sites. acs.orgresearchgate.net

The performance of atomic indium catalysts in CO2 electroreduction is notable for its high efficiency and, interestingly, its tunable selectivity towards different products, primarily formate (B1220265) (or formic acid) and carbon monoxide (CO). acs.orgresearchgate.netsciopen.com

For the production of formic acid/formate, atomically dispersed indium on a nitrogen-doped carbon skeleton has shown remarkable activity. nih.govanu.edu.au In aqueous media, these catalysts can achieve a very high turnover frequency (TOF), a measure of catalytic activity, reaching as high as 26,771 h⁻¹ at -0.99 V (versus a reversible hydrogen electrode, RHE). nih.govanu.edu.au The introduction of even trace amounts of indium onto the carbon matrix significantly enhances the catalytic performance for the CO2 reduction reaction (CO2RR), surpassing traditional metallic indium catalysts. nih.gov Further development of these single-atom catalysts (SACs), for instance by creating three-dimensional (3D) porous nanostructures, has led to improved accessibility of the active sites to CO2. nih.govacs.org This structural enhancement results in superior CO2RR performance, achieving a partial current density for formate of 67.24 mA cm⁻² at -1.41 V (vs RHE) and maintaining a Faradaic efficiency (FE) for formate of over 82% for 21 hours. nih.gov

Conversely, atomic indium catalysts can be engineered to selectively produce CO. When anchored on N-doped carbon (InA/NC) and used in a mixed electrolyte of ionic liquid/MeCN, these catalysts exhibit outstanding performance for CO production. acs.orgnih.gov They have achieved a high Faradaic efficiency for CO of 97.2% and a total current density of 39.4 mA cm⁻², with a turnover frequency of approximately 40,000 h⁻¹. acs.orgresearchgate.netnih.gov This represents one of the highest TOFs reported for CO production. acs.orgnih.gov Detailed studies indicate that these InA/NC catalysts possess higher double-layer capacitance, greater CO2 adsorption capacity, and lower interfacial charge transfer resistance, which contribute to their high activity. acs.orgresearchgate.net

The following table summarizes the performance of various atomic indium catalysts in CO2 electroreduction.

| Catalyst | Product | Max. Faradaic Efficiency (%) | Current Density (mA cm⁻²) | Potential (V vs RHE) | Turnover Frequency (h⁻¹) |

| In-N-C | Formate | Not Specified | Not Specified | -0.99 | 26,771 |

| In₁/NC-3D | Formate | >82 | 67.24 | -1.41 | Not Specified |

| InA/NC | CO | 97.2 | 39.4 | Not Specified | ~40,000 |

| Inδ⁺–N₄ | Formate | 96 | 8.87 | -0.65 | 12,500 |

The selectivity of atomic indium catalysts between formate and CO is intrinsically linked to the structure of the active sites and the reaction pathway. researchgate.netsciopen.com Density functional theory (DFT) calculations and experimental results have provided significant insights into these mechanisms.

For formate production, the reaction pathway is believed to proceed through a *OCHO intermediate on the isolated indium sites. nih.govanu.edu.au The formation of this intermediate on the atomically dispersed indium sites has a lower energy barrier compared to the process on metallic indium, which is a key factor in the enhanced efficiency of the CO2-to-formate conversion. nih.govanu.edu.au The In surfaces, regardless of the crystal facet, tend to stabilize the *OCHO intermediate more effectively than the intermediates required for competing reactions, such as *H for hydrogen evolution or *COOH for CO production. rsc.org

The switch in selectivity towards CO is attributed to a shift in the active sites. researchgate.netsciopen.com Control experiments and theoretical calculations have shown that the In-N sites within the InA/NC catalyst are not only beneficial for the dissociation of the *COOH intermediate to form CO but also hinder the formation of formate. acs.orgresearchgate.netnih.gov Further studies suggest that by modulating the local coordination structure of the single-atom indium sites (specifically the number of nitrogen and carbon atoms in the first coordination sphere), the reaction pathway can be tuned. researchgate.netsciopen.com This research indicates that the active site can shift from the indium center, which favors formate formation, to an indium-adjacent carbon atom, which preferentially follows the CO pathway. researchgate.netsciopen.com This discovery offers a new perspective on revisiting and understanding the true active sites in metal single-atom catalysts. researchgate.netsciopen.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. While specific DFT studies focusing solely on the bulk crystal and electronic structure of Indium(III) nitrate (B79036) hydrate (B1144303) are not extensively detailed in the literature, the principles of DFT are widely applied to understand systems containing this compound, particularly in the context of catalysis.

Experimentally, the crystal structure of the pentahydrate form has been determined. It consists of octahedral [In(NO₃)(H₂O)₅]²⁺ centers with two additional nitrate anions in the crystal lattice. wikipedia.org DFT calculations would typically start with this experimentally determined geometry to compute various properties. Such calculations can optimize the atomic positions to find the minimum energy structure and predict lattice parameters, which can then be compared with experimental X-ray diffraction data for validation.

Furthermore, DFT is instrumental in exploring the electronic properties, such as:

Density of States (DOS): To understand the distribution of energy levels available for electrons.

Band Structure: To determine the electronic band gap and classify the material's conductive properties.

Molecular Orbitals: To visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding chemical reactivity.

While comprehensive studies on the bulk material are limited, DFT has been successfully used to model the interaction of indium with nitrate on catalyst surfaces, providing foundational knowledge applicable to the broader compound. acs.orgosti.gov

Computational Modeling of Coordination and Solvation

The behavior of Indium(III) nitrate hydrate in solution is governed by the complex interactions between the indium cation, nitrate anions, and solvent molecules, typically water. Computational modeling is essential for unraveling these interactions.

In aqueous solutions, the Indium(III) ion and nitrate anions are solvated by water molecules. Molecular dynamics (MD) simulations, often using a combination of quantum mechanics and molecular mechanics (QM/MM), are employed to model these systems. researchgate.netnih.govscispace.com These simulations can track the movement and interactions of each atom over time, providing a dynamic picture of the solvation process.

Key insights from such simulations would include:

Coordination Number: Determining the average number of water molecules and nitrate ions in the first and second solvation shells of the In³⁺ cation.

Radial Distribution Functions (RDFs): These functions describe the probability of finding an atom at a certain distance from another atom. For example, the In-O RDF would reveal the average distance between the indium ion and the oxygen atoms of the surrounding water molecules.

Ligand Exchange Dynamics: Simulations can model the rate at which water molecules or nitrate ions enter and leave the coordination sphere of the indium ion.

Studies on the nitrate anion itself using QM/MM simulations show it has a weakly bound hydration shell and acts as a "structure-breaking" ion in water, meaning it disrupts the hydrogen-bond network of the surrounding water. researchgate.netnih.gov Similar simulations for Indium(III) nitrate would elucidate the interplay between the strong coordination tendency of the In³⁺ cation and the structure-breaking nature of the NO₃⁻ anion.

The hydration energy is the energy released when an ion is transferred from the gas phase into a solvent. Computational methods, such as free energy perturbation or thermodynamic integration combined with MD simulations, are used to calculate these values. rug.nl These calculations provide a quantitative measure of the stability of an ion in solution.

The calculated free energy of hydration (ΔGhyd) is a critical parameter for understanding the solubility and thermodynamic properties of Indium(III) nitrate in water. dtu.dkresearchgate.net Experimentally, the heat of solution for In(NO₃)₃ in water has been calculated to be -7.15 ± 0.21 kJ/mol. iaea.org Computational models aim to reproduce such experimental values, thereby validating the theoretical approach.

Solvent effects are crucial in determining the compound's behavior. The high polarity and hydrogen-bonding capability of water stabilize the In³⁺ and NO₃⁻ ions. Computational studies can model how changes in solvent properties (e.g., pH or the presence of co-solvents) affect the coordination and stability of the dissolved species.

Mechanistic Insights into Catalytic Processes through Computational Studies

Indium(III) nitrate is a precursor for various indium-based catalysts used in important chemical transformations, such as nitrate reduction and CO₂ hydrogenation. acs.orgsigmaaldrich.com Computational studies, particularly using DFT, have been pivotal in understanding the mechanisms of these catalytic processes.

One of the most studied applications is in water denitrification, where indium-promoted palladium (In-Pd) catalysts are highly effective. acs.orgosti.gov DFT simulations have provided the following key insights:

Active Site Identification: Calculations suggest that metallic indium, often present in sub-monolayer coverage on the palladium surface, serves as the active site. acs.org

Adsorption Energy: Indium sites strongly bind nitrate ions, which is the first step in the catalytic cycle.

Activation Barrier Reduction: DFT calculations have shown that these indium sites lower the activation energy barrier for the crucial nitrate-to-nitrite reduction step, explaining the high activity of these catalysts. acs.orgosti.gov

The general mechanism involves the activation of H₂ on the palladium surface, followed by the reduction of nitrate on the indium promoter metal.

| Computational Finding | Methodology | Implication for Catalysis | Reference |

|---|---|---|---|

| Metallic Indium provides strong binding sites for nitrate. | Density Functional Theory (DFT) | Facilitates the initial adsorption of the reactant. | acs.orgosti.gov |

| Indium lowers the activation barrier for nitrate-to-nitrite reduction. | Density Functional Theory (DFT) | Increases the rate of the key reaction step, enhancing overall catalytic activity. | acs.orgosti.gov |

| Indium acts as a promoter metal for H₂ activation by Pd. | Mechanistic Studies & DFT | Explains the synergistic effect in the bimetallic catalyst system. |

Similarly, DFT calculations have been used to clarify the role of Co-Zn-In catalysts in CO₂ hydrogenation, elucidating how the structure of the metal-oxide interface influences the selectivity towards methanol or methane. acs.org

Prediction of Thermal Decomposition Pathways

Understanding the thermal decomposition of this compound is crucial for its use in synthesizing indium oxide (In₂O₃) nanoparticles and other materials. sigmaaldrich.comresearchgate.net While experimental techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide macroscopic data, computational methods can offer a molecular-level prediction of the decomposition pathways.

Experimental studies have established a multi-step decomposition pathway for Indium(III) nitrate 4.5-hydrate: iaea.org

In(NO₃)₃·4.5H₂O → In(NO₃)₃·3.25H₂O (at 119 °C)

In(NO₃)₃·3.25H₂O → In₂O(NO₃)₄·H₂O (at 160 °C)

In₂O(NO₃)₄·H₂O → In₂O(NO₃)₄ (at 188 °C)

In₂O(NO₃)₄ → InONO₃ (at 220 °C)

InONO₃ → In₂O₃ (at 243 °C)

| Temperature (°C) | Initial Compound | Resulting Compound | Process |

|---|---|---|---|

| 119 | In(NO₃)₃·4.5H₂O | In(NO₃)₃·3.25H₂O | Partial Dehydration |

| 160 | In(NO₃)₃·3.25H₂O | In₂O(NO₃)₄·H₂O | Dehydration and Partial Decomposition |

| 188 | In₂O(NO₃)₄·H₂O | In₂O(NO₃)₄ | Dehydration |

| 220 | In₂O(NO₃)₄ | InONO₃ | Decomposition |

| 243 | InONO₃ | In₂O₃ | Final Decomposition to Oxide |

Data sourced from Revzin, G.E. & Yarovoj, A.A. (1979). iaea.org

Computational approaches, such as ab initio molecular dynamics, can simulate the behavior of the crystal at elevated temperatures. These simulations can predict bond-breaking and formation events, identify intermediate species, and calculate the energy barriers associated with each decomposition step. While specific computational predictions for the full pathway of this compound are not widely published, the methodology has been applied to model the decomposition of other nitrate-containing complexes, demonstrating its potential. nih.gov Such studies could confirm the experimentally proposed intermediates and provide a more detailed mechanistic understanding of the transformation to indium oxide.

Future Research Directions and Advanced Methodologies

Development of Novel Synthesis Routes for Controlled Morphology and Size

The precise control over the morphology (shape) and size of materials at the nanoscale is critical for tuning their physical and chemical properties. Indium(III) nitrate (B79036) hydrate (B1144303) is a versatile precursor for various synthesis techniques aimed at producing structured indium-based nanomaterials. sigmaaldrich.comsigmaaldrich.com

Several advanced synthesis routes are being explored:

Hydrothermal and Solvothermal Methods : These techniques involve chemical reactions in aqueous or organic solvents at elevated temperatures and pressures. For instance, well-crystallized, nano-sized indium tin oxide (ITO) powders have been prepared via a solvothermal process using indium nitrate and tin chloride as precursors. scientific.net The choice of solvent and other processing variables can directly influence the resulting particle size and shape. researchgate.net By adjusting parameters, researchers can synthesize materials like tin-doped indium oxyhydroxide (InOOH:Sn), which can be calcined to form ITO. researchgate.net

Electrospinning : This method is used to produce continuous nanofibers. A solution containing Indium(III) nitrate hydrate and a polymer, such as polyvinylpyrrolidone (B124986) (PVP), is subjected to a high-voltage electric field. guidechem.com This process has been used to create indium oxide-based nanofibers for applications like hydrogen sensors. guidechem.com

Polymerized Complex Method : This simple technique uses a polymer, like PVP, to act as a matrix for entrapping indium ions from a solution of this compound. thaiscience.info Subsequent calcination (heating) of the resulting gelled precursor at controlled temperatures removes the polymer and leads to the formation of indium oxide (In₂O₃) nanoparticles, with particle sizes ranging from 15-25 nm. thaiscience.info

Sonochemical Synthesis : This method utilizes high-intensity ultrasound to induce chemical reactions. It has been employed for the rapid, low-cost synthesis of indium nitride (InN) nanoparticles from indium-containing precursors. mdpi.com

| Synthesis Method | Precursors | Resulting Material/Morphology | Controlling Factors |

|---|---|---|---|

| Hydrothermal/Solvothermal | This compound, Tin chloride | Indium Tin Oxide (ITO) nanoparticles | Solvent type, Temperature, Pressure |

| Electrospinning | This compound, Polyvinylpyrrolidone (PVP) | Indium Oxide nanofibers | Solution viscosity, Voltage, Flow rate |

| Polymerized Complex | This compound, PVP | Indium Oxide nanoparticles | Calcination temperature |

| Sonochemical | Indium chloride (as precursor example) | Indium Nitride (InN) nanocrystals | Ultrasound frequency, Power, Reaction time |

Exploration of Doping Strategies for Enhanced Functional Properties

Doping involves intentionally introducing impurities (dopants) into a material to alter its properties. For indium-based materials derived from this compound, doping is a key strategy to enhance electrical conductivity, thermal stability, and sensing capabilities.

Tin (Sn) Doping : The most well-known example is the creation of Indium Tin Oxide (ITO). By incorporating tin, typically from precursors like tin chloride, into the indium oxide lattice, a transparent conducting oxide is formed. researchgate.net This material is crucial for applications such as displays and solar cells. The electrical and optical properties of ITO can be finely tuned by controlling the tin concentration. utwente.nl

Nickel (Ni) Doping : this compound can be used alongside nickel nitrate hydrate to synthesize Ni-doped hollow indium oxide structures. guidechem.com These materials exhibit improved gas-sensing performance, for example, in the detection of formaldehyde. guidechem.com The porous and hollow structure enhances the surface area available for gas interaction. guidechem.com

Other Dopants : Research has explored various other dopants to modify the properties of indium oxide. For instance, doping with europium (Eu) has been shown to improve the crystallinity and optical properties of In₂O₃ thin films. researchgate.net In other material systems, such as Ge₂Sb₂Te₅ (GST) phase-change materials, indium doping has been found to significantly increase the crystallization temperature, thereby enhancing thermal stability. nih.gov Alloying with gallium to form (GaIn)₂O₃ allows for the tuning of the material's band gap. mdpi.com

| Dopant Element | Precursors Used with this compound | Resulting Material | Enhanced Property |

|---|---|---|---|

| Tin (Sn) | Tin chloride | Indium Tin Oxide (ITO) | Electrical conductivity, Optical transparency |

| Nickel (Ni) | Nickel nitrate hydrate | Ni-doped Indium Oxide | Gas-sensing performance |

| Europium (Eu) | (Example) Europium precursor | Eu-doped Indium Oxide | Crystallinity, Optical properties |

| Indium (In) | N/A (Indium is the dopant) | In-doped Ge₂Sb₂Te₅ (GST) | Thermal stability |

Advanced In-Situ Characterization Techniques for Reaction Monitoring

Understanding the transformation of this compound into functional oxides requires advanced characterization techniques that can monitor the reaction as it occurs (in-situ). Thermal analysis methods are particularly crucial for studying the decomposition process.

Thermogravimetric Analysis (TGA) : TGA measures the change in mass of a sample as a function of temperature. When this compound is heated, TGA can precisely track the loss of water molecules (dehydration) and the subsequent decomposition of the nitrate into indium oxide. researchgate.netacs.org

Differential Thermal Analysis (DTA) : DTA measures the temperature difference between a sample and an inert reference as they are heated. This technique detects exothermic (heat-releasing) and endothermic (heat-absorbing) events. For this compound, DTA can identify the melting point of the hydrate and the temperatures at which different decomposition steps occur. researchgate.net

Studies combining TGA, DTA, and other analytical methods have elucidated the thermal decomposition pathway of this compound in air. The process involves several intermediate steps, including the formation of basic salts like In₂O(NO₃)₄ and InONO₃, before the final conversion to indium(III) oxide (In₂O₃) at temperatures around 243°C. iaea.org These techniques provide critical data for controlling the calcination process to achieve the desired oxide phase and crystallinity. researchgate.netiaea.org

Integration of this compound in Multifunctional Hybrid Materials

This compound serves as a key indium source for creating multifunctional hybrid and composite materials, where an indium-based component is combined with other materials to achieve synergistic properties. fishersci.cafishersci.ca

Photocatalytic Composites : this compound is used to synthesize indium-based semiconductors that are then integrated with other materials for photocatalysis. For example, it is a precursor for creating In₂O₃/CeO₂/HATP composites used for the reduction of CO₂ into methane. guidechem.com Another example is the growth of ultra-thin ZnIn₂S₄ nanosheets on TiO₂ nanofibers to form a nano-heterostructure with enhanced performance in photocatalytic hydrogen production. guidechem.com

Indium-Based Silica (B1680970) Materials : Sustainable methods have been developed to incorporate indium into mesoporous silica structures like SBA-15 and porous nanospheres. mdpi.com Using this compound as the precursor, researchers have achieved isomorphic substitution of silicon with indium within the silica matrix, creating materials with high surface area and preserved porosity for potential catalytic applications. mdpi.com

Hybrid Thin Films : The compound is used to prepare solutions for creating thin films, such as AgInSe₂ via a sol-gel spin coating technique, for electronic and optoelectronic applications. sigmaaldrich.com

| Hybrid Material System | Role of this compound | Other Components | Intended Application |

|---|---|---|---|

| In₂O₃/CeO₂/HATP | Precursor for Indium(III) oxide (In₂O₃) | Cerium(IV) oxide (CeO₂), HATP | Photocatalytic CO₂ reduction |

| ZnIn₂S₄/TiO₂ | Indium source for Zinc Indium Sulfide (B99878) (ZnIn₂S₄) | Titanium dioxide (TiO₂) nanofibers | Photocatalytic hydrogen production |

| Indium-Silica Nanospheres (In-NS-Nit) | Indium source for doping silica matrix | Silica (from TEOS) | Catalysis, Adsorption |

| AgInSe₂ Thin Films | Indium source in precursor solution | Silver (Ag) and Selenium (Se) sources | Electronics, Solar cells |

Computational Design and High-Throughput Screening of New Indium-Based Systems

Modern materials science increasingly relies on computational tools and rapid screening methods to accelerate the discovery and optimization of new materials, moving beyond traditional trial-and-error experimentation.

Computational Materials Design : This approach uses theoretical models and computational power to predict the properties and stability of new, undiscovered materials. For example, Density Functional Theory (DFT) has been used to design and investigate the physical properties of new indium halide compounds (AInX₃, where A = alkali metal, X = F or Cl). aps.orgaps.orgresearchgate.net These computational studies can predict crystal structures, thermodynamic stability, and electronic properties, identifying promising candidates for synthesis and experimental validation. aps.orgresearchgate.net

High-Throughput Screening (HTS) : HTS involves the rapid synthesis and characterization of a large number of different material compositions to find an optimal one for a specific application. This methodology has been successfully applied to optimize conductive tin-doped indium oxide (ITO) nanoparticles. researchgate.net By using a continuous hydrothermal synthesis process, researchers can quickly produce a library of ITO nanoparticles with varying tin concentrations, followed by rapid characterization of their electrical properties to identify the composition with the lowest resistivity. researchgate.net This approach significantly speeds up the optimization process compared to conventional methods.

These advanced methodologies represent a paradigm shift in materials research, enabling the targeted design and rapid development of new indium-based systems with enhanced functionalities for next-generation electronics, catalysis, and energy applications. pku.edu.cnindium.com

Q & A

Q. What are the key physical and chemical properties of indium(III) nitrate hydrate, and how can its hydration state be experimentally determined?

this compound (In(NO₃)₃·xH₂O) has a molecular formula of H₂InN₃O₁₀ and a molecular weight of 318.85 g/mol. Its melting point is reported as 100°C, though this varies depending on hydration state . To determine the hydration state (x), thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are critical. For example, TGA reveals mass loss during heating, where water evaporation and nitrate decomposition occur in distinct stages. DSC identifies endothermic peaks corresponding to these processes (e.g., 74–79°C for water loss, 150–206°C for nitrate decomposition) .

Q. What synthesis methods are recommended for preparing this compound films, and what solvents are optimal?

this compound films are commonly synthesized via sol-gel methods. A standard protocol involves dissolving the salt in 2-methoxyethanol (2-MOE) at 0.1 M concentration with continuous stirring for 1–6 hours, depending on the supplier’s crystal size and solubility . For combustion sol-gel synthesis, adding a fuel (e.g., urea) and oxidizer lowers the thermal decomposition temperature, facilitating oxide formation at reduced energy .

Q. How do relative humidity (RH) and dissolution time influence film morphology and defect density?

RH during spin-coating significantly impacts defect formation. At RH < 29%, dendritic crystals may form, while RH > 46% induces nanoscale "bumps" (aggregated indium nitrate hydrate crystals). Optimal uniformity is achieved at 30–45% RH, where defect density remains low (~0.01 defects/μm²) . Dissolution time also affects defects: overnight dissolution reduces macroscale defects by 4× at RH = 23%, while 1-hour dissolution increases nanoscale roughness (RMS = 1.0 nm vs. 0.8 nm for overnight) .

Advanced Research Questions

Q. How do this compound films from different suppliers (e.g., Sigma-Aldrich vs. ThermoFisher) exhibit divergent properties, and how can these discrepancies be resolved?

Supplier variations impact hydration state and defect profiles. Sigma-Aldrich crystals dissolve faster but retain more water (TGA: 39.8% residual mass vs. ThermoFisher’s 41.1%), leading to higher nanoscale bump density (25% greater) . Extended dissolution times (4–6 hours for ThermoFisher) improve uniformity. Researchers should characterize vendor materials via TGA/DSC and adjust dissolution protocols accordingly.

Q. What mechanisms drive the solubility switch in this compound films under electron beam (E-beam) or EUV exposure?

Exposure to 92-eV E-beam (mimicking EUV photons) triggers decomposition of nitrate (NO₃⁻) and release of water (H₂O) and ammonia (NH₃), as confirmed by operando FTIR and residual gas analysis (RGA). This converts the film into insoluble indium oxide (In₂O₃), enabling negative-tone lithography. Sensitivity is ~226 μC/cm², comparable to state-of-the-art tin-oxo resists .

Q. How can thermal decomposition pathways of this compound be optimized for oxide formation in sol-gel processes?

Thermal decomposition occurs in three stages:

- Stage 1 (50–150°C): Loss of bound water.

- Stage 2 (150–250°C): Nitrate decomposition to HNO₃ and H₂O.

- Stage 3 (>250°C): Condensation of In-OH to In₂O₃ . Combustion sol-gel methods (e.g., adding urea) reduce decomposition temperatures by 50–100°C, enabling low-energy oxide synthesis .

Q. What analytical techniques are most effective for resolving contradictions in defect characterization across studies?

- Macroscale defects: Optical microscopy quantifies visible defects (>1 μm).

- Nanoscale defects: Atomic force microscopy (AFM) resolves bumps (height: 5–20 nm, diameter: 50–200 nm) and measures roughness (RMS < 1 nm for optimal films) .

- Chemical composition: Operando FTIR tracks nitrate and water loss during exposure, while X-ray photoelectron spectroscopy (XPS) confirms oxide formation .

Methodological Considerations

- Controlled environment: Use humidity-controlled chambers (30–45% RH) during spin-coating to minimize defects .

- Vendor-specific protocols: Adjust dissolution times (1–6 hours) and validate via TGA/DSC to account for hydration state variations .

- Exposure calibration: Calibrate E-beam doses using Faraday cups and validate with RGA to ensure reproducible solubility switching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.